molecular formula C21H40O3 B585306 Glycidyl Stearate-d5 CAS No. 1346598-19-3

Glycidyl Stearate-d5

Cat. No.: B585306
CAS No.: 1346598-19-3
M. Wt: 345.579
InChI Key: OUQGOXCIUOCDNN-UITAJUKKSA-N
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Description

Glycidyl Stearate-d5 is a deuterium-labeled derivative of Glycidyl Stearate. It is a compound belonging to the class of esters and contains reactive oxirane or epoxy groups that give the molecule its unique properties. This compound is commonly used in various industrial applications such as the production of coatings, adhesives, and surfactants. It can also be used as a crosslinking agent in the manufacture of polymers and resins .

Biochemical Analysis

Cellular Effects

It is known that Glycidyl Stearate, the non-deuterated form, is commonly used in various industrial applications such as the production of coatings, adhesives, and surfactants

Molecular Mechanism

It is known to contain reactive oxirane or epoxy groups that give the molecule its unique properties . These groups could potentially interact with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. Detailed studies on these aspects are lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycidyl Stearate-d5 is synthesized through the esterification of stearic acid with epichlorohydrin. The reaction involves the formation of an ester bond between the carboxyl group of stearic acid and the epoxide group of epichlorohydrin. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through distillation or recrystallization to obtain this compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as chromatography and distillation are common in industrial production to achieve the desired quality of this compound .

Chemical Reactions Analysis

Types of Reactions

Glycidyl Stearate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycidyl Stearate-d5 is widely used in scientific research due to its unique properties and applications:

Comparison with Similar Compounds

Glycidyl Stearate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in research applications. Similar compounds include:

This compound stands out due to its enhanced stability and precise tracking capabilities, making it a valuable tool in scientific research and industrial applications.

Biological Activity

Glycidyl Stearate-d5 is a deuterated derivative of Glycidyl Stearate, characterized by its molecular formula C21H35D5O3C_{21}H_{35}D_5O_3 and a molecular weight of approximately 345.57 g/mol. This compound features an epoxide functional group, which contributes to its reactivity and potential applications in various fields, particularly in biological research. The unique properties of this compound, including its isotopic labeling with deuterium, allow for precise tracking in analytical studies, making it valuable in understanding lipid metabolism and its implications in health and disease.

This compound is synthesized through the esterification of stearic acid with glycidol or epichlorohydrin, typically catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. The purification methods employed include distillation or recrystallization to ensure high purity levels. The presence of the epoxide ring makes this compound reactive, allowing it to participate in various chemical reactions, including interactions with biological molecules.

Biological Activity

Reactivity with Biological Molecules:
The epoxide structure of this compound enables it to form covalent bonds with nucleophiles such as amino acids and nucleic acids. This characteristic is significant for studying lipid metabolism and potential roles in cancer research. For instance, glycidol, a hydrolysate derived from glycidyl esters, has been recognized for its neurotoxic and mutagenic properties, raising concerns about the safety of glycidyl esters in food products .

Toxicological Assessments

Recent studies have highlighted the toxicological implications of glycidyl esters, including this compound. Glycidol is classified as a genotoxic carcinogen by the International Agency for Research on Cancer (IARC), indicating that it may pose health risks due to its ability to react with DNA and form adducts . Furthermore, the margin of exposure (MoE) assessments suggest that consumer intake should be minimized as much as possible .

Case Studies

  • Food Safety Assessment:
    A study assessed the levels of glycidol in edible oils and fats, revealing that glycidyl esters like this compound can interconvert with potentially harmful compounds during food processing . The findings indicated that monitoring these compounds is crucial for ensuring food safety.
  • Analytical Method Development:
    Researchers developed a UPLC-ELSD method for determining glycidyl ester concentrations in edible oils. This method demonstrated high accuracy and precision, facilitating the analysis of complex mixtures containing this compound .

Data Tables

Property Value
Molecular FormulaC21H35D5O3C_{21}H_{35}D_5O_3
Molecular Weight345.57 g/mol
Purity>99%
Density0.9 ± 0.1 g/cm³
Reactivity Biological Implication
Forms covalent bondsPotential mutagenicity
Interacts with nucleophilesImplications in lipid metabolism

Properties

CAS No.

1346598-19-3

Molecular Formula

C21H40O3

Molecular Weight

345.579

IUPAC Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i18D2,19D2,20D

InChI Key

OUQGOXCIUOCDNN-UITAJUKKSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1

Synonyms

Octadecanoic Acid 2-Oxiranylmethyl-d5 Ester;  Stearic Acid 2,3-Epoxypropyl-d5 Ester;  Glycidyl Octadecanoate-d5;  NSC 404228-d5;  Stearic Acid Glycidyl-d5 Ester; 

Origin of Product

United States

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